molecular formula C18H19NO4S B2708297 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide CAS No. 1235272-92-0

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-phenoxybenzamide

Cat. No.: B2708297
CAS No.: 1235272-92-0
M. Wt: 345.41
InChI Key: WBUPYNINMSOAFZ-UHFFFAOYSA-N
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Description

The compound “N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was discovered and characterized as part of a study .


Synthesis Analysis

The compound was identified from previous lead optimization efforts. A new ether-based scaffold was identified and paired with a novel sulfone-based head group to create this potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of this compound includes an ether-based scaffold and a sulfone-based head group .


Chemical Reactions Analysis

The compound displays nanomolar potency as a GIRK1/2 activator. It also shows improved metabolic stability over the prototypical urea-based compounds .

Scientific Research Applications

Environmental Impact and Fate of Parabens

  • Occurrence and Behavior in Aquatic Environments : Parabens, chemically related to phenoxybenzamides through their use of phenolic structures, have been extensively studied for their environmental impact. Research indicates that despite wastewater treatments effectively reducing paraben concentrations, these compounds persist at low levels in effluents and are ubiquitous in surface water and sediments. This persistence is due to the continuous introduction of paraben-based products into the environment. The study also discusses the transformation of parabens into more stable chlorinated by-products in aquatic environments, necessitating further studies on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Health and Environmental Safety of Industrial Chemicals

  • Toxicity and Environmental Fate of Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants, which share a functional resemblance to phenoxybenzamides in terms of their phenolic nature, have been reviewed for their environmental occurrence, human exposure, and toxicity. Studies highlight the detection of such compounds in various environmental matrices and their potential health risks, including hepatic toxicity and endocrine disruption. This review emphasizes the need for further research into the environmental behaviors of these compounds and their impacts on human health (Liu & Mabury, 2020).

Mechanism of Action

The compound acts as a GIRK channel activator. GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Future Directions

The discovery and characterization of this compound opens up potential future directions in the study of GIRK channels as therapeutic targets .

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(19-12-14-10-11-24(21,22)13-14)16-8-4-5-9-17(16)23-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUPYNINMSOAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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